molecular formula C8H8N2O2 B8468996 4-formyl-N-methylpicolinamide

4-formyl-N-methylpicolinamide

Cat. No.: B8468996
M. Wt: 164.16 g/mol
InChI Key: FJSVUVRPMANGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-formyl-N-methylpicolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the sources reviewed . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-formyl-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H8N2O2/c1-9-8(12)7-4-6(5-11)2-3-10-7/h2-5H,1H3,(H,9,12)

InChI Key

FJSVUVRPMANGIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.50 g (33.989 mmol) of 4-(hydroxymethyl)-N-methylpyridine-2-carboxamide hydrochloride hydrate (Example 40A) were initially charged in 90 ml of methanol, 23.64 g (271.915 mmol) of manganese dioxide were added and the mixture was stirred at RT overnight. The reaction mixture was filtered off with suction through silica gel, the silica gel/manganese dioxide mixture was stirred with tetrahydrofuran/methanol 1:1 overnight, the silica gel/manganese dioxide mixture was then filtered off and the filtrate was evaporated.
Name
4-(hydroxymethyl)-N-methylpyridine-2-carboxamide hydrochloride hydrate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
23.64 g
Type
catalyst
Reaction Step Two

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